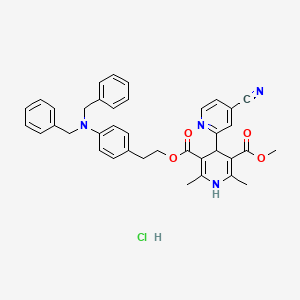

(2,4'-Bipyridine)-3',5'-dicarboxylic acid, 1',4'-dihydro-4-cyano-2',6'-dimethyl-, 2-(4-(bis(phenylmethyl)amino)phenyl)ethyl methyl ester, monohydrochloride

Descripción

El ácido (2,4’-bipiridina)-3’,5’-dicarboxílico, 1’,4’-dihidro-4-ciano-2’,6’-dimetil-, 2-(4-(bis(fenilmetil)amino)fenil)etil metil éster, monohidrocloruro es un complejo compuesto orgánico con aplicaciones potenciales en varios campos científicos. Este compuesto presenta múltiples grupos funcionales, incluyendo bipiridina, ácido carboxílico, ciano y grupos éster, que contribuyen a sus propiedades químicas y reactividad únicas.

Propiedades

Número CAS |

116308-48-6 |

|---|---|

Fórmula molecular |

C38H37ClN4O4 |

Peso molecular |

649.2 g/mol |

Nombre IUPAC |

5-O-[2-[4-(dibenzylamino)phenyl]ethyl] 3-O-methyl 4-(4-cyanopyridin-2-yl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride |

InChI |

InChI=1S/C38H36N4O4.ClH/c1-26-34(37(43)45-3)36(33-22-31(23-39)18-20-40-33)35(27(2)41-26)38(44)46-21-19-28-14-16-32(17-15-28)42(24-29-10-6-4-7-11-29)25-30-12-8-5-9-13-30;/h4-18,20,22,36,41H,19,21,24-25H2,1-3H3;1H |

Clave InChI |

SATRUXZUHCSRBX-UHFFFAOYSA-N |

SMILES canónico |

CC1=C(C(C(=C(N1)C)C(=O)OCCC2=CC=C(C=C2)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C5=NC=CC(=C5)C#N)C(=O)OC.Cl |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de este compuesto típicamente implica reacciones orgánicas de múltiples pasos. El proceso puede comenzar con la preparación del núcleo bipiridina, seguido de la introducción de grupos de ácido carboxílico, grupos ciano y esterificación. Cada paso requiere reactivos y condiciones específicas, como:

Formación del núcleo de bipiridina: Utilizando derivados de piridina y reacciones de acoplamiento.

Carboxilación: Introducción de grupos de ácido carboxílico a través de reacciones de carboxilación.

Adición de grupos ciano: Utilizando reacciones de cianación con reactivos como el cianuro de sodio.

Esterificación: Formación de grupos éster utilizando alcoholes y catalizadores ácidos.

Métodos de producción industrial

La producción industrial de este compuesto implicaría escalar los métodos de síntesis de laboratorio, optimizar las condiciones de reacción para obtener rendimientos más altos y garantizar la pureza a través de técnicas de purificación como la recristalización o la cromatografía.

Análisis De Reacciones Químicas

Tipos de reacciones

Este compuesto puede experimentar varias reacciones químicas, incluyendo:

Oxidación: Conversión de grupos funcionales a estados de oxidación más altos.

Reducción: Reducción de grupos ciano a aminas.

Sustitución: Reacciones de sustitución nucleofílica o electrofílica en los anillos aromáticos.

Reactivos y condiciones comunes

Oxidación: Utilizando agentes oxidantes como el permanganato de potasio.

Reducción: Empleando agentes reductores como el hidruro de litio y aluminio.

Sustitución: Utilizando reactivos como halógenos o nucleófilos en condiciones específicas.

Principales productos

Los principales productos formados a partir de estas reacciones dependen de los grupos funcionales específicos involucrados y las condiciones de reacción. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción podría producir aminas.

Aplicaciones Científicas De Investigación

Química

En química, este compuesto se puede utilizar como ligando en la química de coordinación, formando complejos con iones metálicos para aplicaciones de catálisis o ciencia de materiales.

Biología

En la investigación biológica, puede servir como una sonda o reactivo para estudiar vías bioquímicas o como un bloque de construcción para diseñar moléculas bioactivas.

Medicina

Las posibles aplicaciones medicinales incluyen su uso como precursor para el desarrollo de fármacos, dirigidos a vías moleculares o receptores específicos.

Industria

En la industria, este compuesto podría utilizarse en la síntesis de materiales avanzados, polímeros o como intermedio en la producción de productos químicos especiales.

Mecanismo De Acción

El mecanismo de acción de este compuesto dependería de su aplicación específica. Por ejemplo, como ligando, puede coordinarse con iones metálicos, influyendo en su reactividad y estabilidad. En sistemas biológicos, podría interactuar con enzimas o receptores, modulando su actividad a través de interacciones de unión.

Comparación Con Compuestos Similares

Compuestos similares

(2,2’-Bipiridina): Un derivado de bipiridina más simple utilizado en química de coordinación.

(4,4’-Bipiridina): Otro isómero de bipiridina con diferentes patrones de sustitución.

(2,4’-Bipiridina-3,5-dicarboxílico ácido): Un compuesto relacionado con grupos funcionales similares pero que carece de los grupos ciano y éster.

Singularidad

La singularidad del ácido (2,4’-bipiridina)-3’,5’-dicarboxílico, 1’,4’-dihidro-4-ciano-2’,6’-dimetil-, 2-(4-(bis(fenilmetil)amino)fenil)etil metil éster, monohidrocloruro radica en su combinación de grupos funcionales, que confieren propiedades químicas y reactividad distintas, lo que lo hace valioso para aplicaciones científicas e industriales específicas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.